Product packaging for Phosphoric acid, isooctyl ester(Cat. No.:CAS No. 12645-53-3)

Phosphoric acid, isooctyl ester

Cat. No.: B078576
CAS No.: 12645-53-3
M. Wt: 210.21 g/mol
InChI Key: RQINQJTUMGQYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural and Chemical Classification within Organophosphate Esters

Phosphoric acid, isooctyl ester, belongs to the broad class of chemical compounds known as organophosphate esters (OPEs). researchgate.net These are esters of phosphoric acid and, in the case of isooctyl phosphate (B84403), involve the esterification of phosphoric acid with isooctyl alcohol. researchgate.net The "isooctyl" designation refers to a branched eight-carbon alkyl group, which can exist as various isomers, with 2-ethylhexyl being a common form in industrial applications. This branched structure is a key determinant of its physical and chemical properties, distinguishing it from its linear counterpart, n-octyl phosphate.

The fundamental structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms, one of which is bonded to the isooctyl group. The remaining two oxygen atoms can be bonded to hydrogen atoms (in the case of the monoester) or other alkyl groups (in diesters or triesters). The presence of the P-O-C bond is the defining feature of a phosphate ester. nih.gov

The branching in the isooctyl chain introduces steric hindrance around the phosphate group, which can influence its reactivity, solubility, and interaction with other molecules. This structural feature is crucial in dictating its specific applications and differentiates its chemical behavior from linear alkyl phosphates. google.com

Table 1: Physicochemical Properties of Isooctyl Phosphate and Related Compounds
PropertyValueCompound
Molecular FormulaC8H19O4PThis compound
Molecular Weight210.21 g/mol This compound
AppearanceLiquidIsooctyl acid phosphate

Academic and Industrial Significance of Isooctyl Phosphate Chemistry

The academic and industrial importance of isooctyl phosphate chemistry is multifaceted, stemming from the unique properties imparted by the branched isooctyl group. These compounds have found utility in a range of applications, from lubrication and metalworking to surfactants and plasticizers. mdpi.com

In the realm of industrial applications, alkyl phosphates with branched alkyl groups are recognized for their utility as lubricants for treating fibers. google.com They are also employed as surfactants, wetting agents, emulsifiers, and dispersants. researchgate.netgoogle.com The branched nature of the isooctyl chain can lead to a lower melting point compared to their linear counterparts with the same carbon number, making them suitable for applications requiring liquid formulations. google.com Furthermore, their excellent dispersibility is a valuable attribute in many industrial processes. google.com

From an academic standpoint, isooctyl phosphate and its derivatives serve as interesting subjects for studying the influence of molecular architecture on material properties. Research in this area explores how the branched structure affects surface activity, thermal stability, and interaction with various substrates. For instance, the study of self-assembled monolayers of alkyl phosphates on surfaces like titanium oxide has provided insights into how chain length and branching affect the ordering and packing density of the monolayers.

The use of phosphate esters as additives in lubricants has been a significant area of research for over six decades, with initial developments targeting aircraft engines. mdpi.com While trialkyl phosphates with linear chains were initially preferred for their higher reactivity, their use was limited to milder conditions. mdpi.com The introduction of branched chains, such as in isooctyl phosphate, offers a way to modulate these properties for more demanding applications.

Evolution of Research on Phosphoric Acid Esters with Branched Alkyl Chains

The journey of organophosphate ester research began in the mid-19th century with the synthesis of simple alkyl phosphates. mdpi.com The initial methods for producing these "ethers" were often tedious and resulted in low yields. mdpi.com A significant breakthrough came with the development of new synthetic pathways that allowed for higher yields and a greater variety of ester structures. mdpi.com

The focus on branched-chain alkyl phosphates, including isooctyl esters, emerged from the need to fine-tune the physicochemical properties of these compounds for specific industrial applications. A key patent highlights that alkyl phosphates with branched alkyl groups are particularly useful as lubricants for fibers. google.com This suggests that the evolution of research in this area was driven by the pursuit of improved performance characteristics such as better detergency and, in some cases, higher levels of foam compared to their straight-chain counterparts. nih.gov

The synthesis of these compounds has also evolved. Early methods involved the reaction of alcohols with phosphoric anhydride (B1165640) or polyphosphoric acid. researchgate.net Over time, more sophisticated methods have been developed, including the use of phosphorus oxychloride. epo.org The choice of the phosphating agent and the reaction conditions play a crucial role in determining the ratio of mono-, di-, and triesters in the final product, which in turn affects the material's properties and applications. researchgate.net The development of processes to manufacture mixed phosphoric acid ester compositions has been a significant area of research, with many early processes proving not to be commercially feasible. epo.org

Current Research Trajectories and Unanswered Questions Pertaining to Isooctyl Phosphate

Current research on organophosphate esters is broad, with a significant focus on their environmental fate and biological effects, particularly for those used as flame retardants and plasticizers. researchgate.netresearchgate.net However, specific research trajectories for isooctyl phosphate are more nuanced and often embedded within broader studies on branched-chain surfactants and lubricants.

One of the key unanswered questions revolves around establishing a more precise structure-property relationship for branched-chain phosphate esters. While it is generally understood that branching influences properties like viscosity, solubility, and thermal stability, detailed quantitative studies that correlate specific isomeric structures of the isooctyl group with performance in various applications are still an area of active investigation.

Another research direction is the development of more sustainable and environmentally benign synthesis routes for these compounds. rsc.org The traditional methods often involve hazardous reagents and produce significant waste. Green chemistry approaches, such as the use of novel catalysts and solvent-free reaction conditions, are being explored to make the production of isooctyl phosphate and other organophosphate esters more eco-friendly.

Furthermore, there is a growing interest in the application of these compounds in advanced materials. For instance, their use in creating functionalized surfaces and as components in novel polymer composites is an emerging area of research. Understanding how the branched structure of isooctyl phosphate can be leveraged to control the nano- and micro-scale architecture of these materials is a key research question.

Finally, the prebiotic relevance of branched condensed phosphates is a fascinating and largely unexplored area. nih.gov While research has primarily focused on linear polyphosphates, the potential role of branched structures in the origins of life presents a compelling avenue for future fundamental research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O4P B078576 Phosphoric acid, isooctyl ester CAS No. 12645-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQINQJTUMGQYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874012
Record name 6-Methylheptyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, isooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26403-12-3, 12645-53-3, 3256-92-6
Record name Phosphoric acid, monoisooctyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, isooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, monoisooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylheptyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, isooctyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isooctyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for Phosphoric Acid, Isooctyl Ester

Classical and Modern Esterification Techniques

The formation of isooctyl phosphate (B84403) esters can be accomplished through several esterification methods, ranging from traditional direct reactions to more contemporary catalytic and transesterification approaches.

Direct Esterification of Phosphoric Acid with Isooctyl Alcohol

Direct esterification involves the reaction of phosphoric acid with isooctyl alcohol. sciencemadness.orggoogle.com This method, while straightforward, often leads to a mixture of mono-, di-, and tri-isooctyl phosphates. The reaction equilibrium can be influenced by factors such as temperature and the removal of water, a byproduct of the reaction. google.com To drive the reaction towards the desired ester, a dehydrating agent or azeotropic distillation can be employed. The reaction is typically performed by heating the reactants, and the use of a catalyst like sulfuric acid can accelerate the process, though it may also promote the formation of byproducts like ethers and alkenes if the temperature is not carefully controlled. sciencemadness.org

The direct esterification of o-phosphoric acid with aliphatic alcohols can be achieved in the presence of a substoichiometric quantity of a basic inorganic or organic compound and a water-entraining agent. google.com This process aims to avoid the use of additional phosphorus-containing compounds and allows for the removal of unreacted alcohol by distillation without significant olefin formation. google.com For instance, reacting phosphoric acid with an alcohol and heating the mixture to reflux while separating the water formed can drive the reaction to completion. google.com

Transesterification Routes Involving Isooctyl Precursors

Transesterification offers an alternative pathway to isooctyl phosphates, involving the reaction of a different phosphate ester, such as trimethyl phosphate or a triaryl phosphate, with isooctyl alcohol. iau.irepo.orggoogle.com This method is particularly useful when direct esterification is unsatisfactory or to produce specific mixed phosphate esters. iau.ir The reaction is typically catalyzed by a base, such as a sodium alkoxide, and the equilibrium is driven by the removal of the more volatile alcohol from the starting ester. iau.irnih.gov

The extent of substitution in transesterification depends on the relative concentrations of the reactants, temperature, solvent, and the amount of catalyst. iau.ir For example, reacting a triaryl phosphate with an aliphatic alcohol in the presence of sodium or potassium at elevated temperatures can yield alkyl aryl phosphate esters. epo.org The choice of catalyst is crucial; while strong bases like sodium alkoxides are effective, milder bases like potassium carbonate or potassium fluoride (B91410) have also been used to facilitate the reaction, offering better control and potentially reducing byproducts. iau.irgoogle.com

Recent advancements have explored the use of enol phosphates, like dimethyl isopropenyl phosphate, for the phosphorylation of alcohols. nih.govrsc.org This method proceeds under catalytic base conditions and generates acetone (B3395972) as the only byproduct, making it an atom-efficient and irreversible process. nih.govrsc.org

Catalytic Approaches in Isooctyl Phosphate Synthesis

Catalysts play a pivotal role in enhancing the efficiency and selectivity of isooctyl phosphate synthesis. Both acid and base catalysts are employed, depending on the chosen synthetic route.

In direct esterification, strong acids like sulfuric acid can be used, but they also present challenges with byproduct formation. sciencemadness.org An alternative approach involves the use of Lewis acid catalysts, such as aluminum chloride, in the reaction of phosphorus oxychloride with isooctyl alcohol. google.com This method can improve the yield and content of tri-isooctyl phosphate while reducing reaction time and temperature. google.com

For transesterification reactions, base catalysis is common. iau.irgoogle.comnih.govrsc.org The base, which can range from strong alkoxides to milder carbonates, facilitates the nucleophilic attack of the isooctyl alcohol on the phosphorus center of the starting phosphate ester. iau.irgoogle.com The catalytic cycle often involves the formation of a more nucleophilic alkoxide from the alcohol. nih.gov The use of catalytic amounts of a base is advantageous as it avoids the need for stoichiometric quantities of reagents. nih.govrsc.org

Derivatization and Salt Formation of Phosphoric Acid, Isooctyl Ester

The acidic nature of mono- and di-isooctyl phosphates allows for the formation of various salts through reactions with bases. These salts can exhibit different physical and chemical properties compared to the parent ester.

Synthesis of Alkali Metal Salts (e.g., Potassium, Sodium)

Alkali metal salts of isooctyl phosphate can be prepared by reacting the acidic phosphate ester with an alkali metal hydroxide (B78521) or carbonate. google.comgoogle.com For instance, neutralization of the phosphate ester with sodium hydroxide or potassium hydroxide would yield the corresponding sodium or potassium isooctyl phosphate.

Another method involves an ion exchange process. google.com An aqueous solution of a soluble salt of the isooctyl phosphate can be passed through an ion exchange resin loaded with the desired alkali metal ion. Alternatively, mixing aqueous solutions of a quaternary ammonium (B1175870) salt of the phosphate ester with a water-soluble salt of the alkali metal can lead to the formation of the desired alkali metal phosphate salt, which can then be separated. google.com The synthesis of alkali metal phosphates can also be achieved by reacting a phosphate raw material with a nitrate (B79036) raw material, followed by ion exchange and crystallization. google.com

Reactant 1Reactant 2Product
Isooctyl PhosphateSodium HydroxideSodium Isooctyl Phosphate
Isooctyl PhosphatePotassium HydroxidePotassium Isooctyl Phosphate
Quaternary Ammonium Isooctyl PhosphateSodium ChlorideSodium Isooctyl Phosphate

Preparation of Ammonium and Amine Complexes of Isooctyl Phosphate

Ammonium and amine salts of isooctyl phosphate are synthesized by reacting the acidic phosphate ester with ammonia (B1221849) or an appropriate amine. nih.govparchem.comfao.orgchemicalbook.comchemicalbook.com The reaction is a straightforward acid-base neutralization. For example, bubbling ammonia gas through a solution of isooctyl phosphate or adding an aqueous solution of ammonium hydroxide would result in the formation of ammonium isooctyl phosphate. fao.org

Similarly, various amine complexes can be prepared by reacting the isooctyl phosphate with primary, secondary, or tertiary amines. parchem.comchemicalbook.comchemicalbook.com The choice of amine will determine the specific properties of the resulting salt. For instance, the reaction with C12-14 alkyl amines results in the formation of alkyl amine isooctyl phosphates. parchem.comchemicalbook.comchemicalbook.com The preparation of quaternary ammonium salts can also be achieved by mixing aqueous solutions of a quaternary ammonium salt or hydroxide with an aqueous solution of the acid phosphate ester. google.com

Reactant 1Reactant 2Product
Isooctyl PhosphateAmmoniaAmmonium Isooctyl Phosphate
Isooctyl PhosphateC12-14 Alkyl AmineC12-14 Alkyl Amine Isooctyl Phosphate
Isooctyl PhosphateQuaternary Ammonium HydroxideQuaternary Ammonium Isooctyl Phosphate

Mechanistic Investigations of Isooctyl Phosphate Formation Reactions

The formation of isooctyl phosphate esters, particularly from the reaction of isooctyl alcohol with phosphorus oxychloride, proceeds through a series of nucleophilic substitution reactions at the phosphorus center. While specific mechanistic studies for isooctyl phosphate are not extensively detailed in publicly available literature, the mechanism can be inferred from the well-established principles of alcohol phosphorylation.

The reaction is initiated by the nucleophilic attack of the hydroxyl group of isooctyl alcohol on the electrophilic phosphorus atom of phosphorus oxychloride. This initial attack displaces a chloride ion, a good leaving group, to form a dichlorophosphate (B8581778) intermediate.

Step 1: Formation of Isooctyl Phosphorodichloridate R-OH + POCl₃ → RO-P(O)Cl₂ + HCl

This intermediate, isooctyl phosphorodichloridate, is itself a phosphorylating agent. Subsequent reactions with additional molecules of isooctyl alcohol lead to the formation of di- and tri-isooctyl phosphate esters.

Step 2: Formation of Diisooctyl Phosphorochloridate RO-P(O)Cl₂ + R-OH → (RO)₂P(O)Cl + HCl

Step 3: Formation of Tri-isooctyl Phosphate (RO)₂P(O)Cl + R-OH → (RO)₃PO + HCl

The hydrogen chloride gas generated in each step is typically removed to drive the reaction to completion.

In the presence of a Lewis acid catalyst (e.g., Al(OTf)₃), the electrophilicity of the phosphorus atom in POCl₃ is enhanced. rsc.orgrsc.orgresearchgate.net The Lewis acid coordinates to the oxygen atom of the P=O bond, making the phosphorus atom more susceptible to nucleophilic attack by the alcohol. This catalytic activation allows the reaction to proceed under milder conditions and can improve the reaction rate and yield. rsc.org

A proposed mechanism for Lewis acid-catalyzed phosphorylation involves the formation of a more reactive phosphorus intermediate. The Lewis acid and a Brønsted acid (which can be formed in situ) can facilitate the formation of a highly electrophilic species, which then readily reacts with the alcohol. rsc.orgresearchgate.net

It is important to note that side reactions can occur. For instance, the intermediate chlorophosphate esters can react with the hydrogen chloride produced, potentially leading to the formation of alkyl chlorides. In the presence of a base like pyridine, elimination reactions can occur to form alkenes, especially at elevated temperatures. chemistrysteps.com However, in the context of synthesizing phosphate esters, the reaction conditions are generally optimized to favor the substitution pathway.

Advanced Spectroscopic and Analytical Characterization of Phosphoric Acid, Isooctyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of phosphoric acid, isooctyl ester. Both ¹H NMR and ³¹P NMR provide critical data for confirming the compound's identity and isomeric form.

The ¹H NMR spectrum is used to identify the protons within the isooctyl group. The complexity of the spectrum can help distinguish between different isomers of the octyl chain. Signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons will appear at characteristic chemical shifts, and their splitting patterns (multiplicity) will reveal adjacent proton environments. The protons on the carbon alpha to the phosphate (B84403) oxygen (-CH₂-O-P) are expected to be deshielded and show coupling to the phosphorus nucleus.

³¹P NMR is particularly powerful for analyzing organophosphorus compounds. huji.ac.il It provides a single peak for the phosphorus nucleus in a specific chemical environment, with a chemical shift that is highly sensitive to the nature of the substituents on the phosphorus atom. slideshare.net For phosphate esters, these shifts typically occur in a well-defined region. organicchemistrydata.orgnih.gov The ³¹P spectrum is often acquired with ¹H decoupling to simplify the spectrum to a single sharp line, though coupled spectra can provide information on one-bond (¹J_PH) and multi-bond (²J_PH, ³J_PH) coupling constants, which are valuable for detailed structural confirmation. huji.ac.il For instance, one-bond ³¹P-¹H couplings are typically large, in the range of 600-700 Hz. huji.ac.il

Table 1: Predicted ¹H and ³¹P NMR Spectral Data for this compound Note: Predicted values are based on general principles and data from similar organophosphate compounds.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H 0.8 - 1.0 Doublet / Triplet Terminal CH₃ groups of isooctyl chain
¹H 1.2 - 1.7 Multiplet CH₂ and CH groups of isooctyl chain
¹H 3.8 - 4.2 Multiplet -CH₂-O-P (Methylene group attached to phosphate)
¹H 9 - 12 Broad Singlet P-OH (Acidic proton)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in the molecule.

Infrared (IR) spectroscopy is highly effective for identifying the characteristic vibrations of the phosphate group and the alkyl chain. nih.gov The IR spectrum of a related compound, phosphoric acid, isoamyl-isooctyl ester, shows key absorption bands that are indicative of the structure. nist.gov A very strong and broad absorption is typically observed for the P=O stretching vibration, usually in the region of 1250-1200 cm⁻¹. The P-O-C stretching vibrations give rise to strong bands in the 1050-950 cm⁻¹ region. spectroscopyonline.com The broadness of the P=O band can be indicative of hydrogen bonding involving the acidic P-OH group. A very broad band corresponding to the O-H stretch of the P-OH group is also expected, typically centered around 2700-2500 cm⁻¹. Standard C-H stretching and bending vibrations from the isooctyl group will appear in their usual regions (2960-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively).

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds like P=O, Raman spectroscopy is particularly useful for identifying symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum.

Table 2: Key Infrared Absorption Bands for this compound Data interpreted from the spectrum of the analogous compound Phosphoric acid, isoamyl-isooctyl ester and general spectroscopic principles. nist.govspectroscopyonline.comnih.gov

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~2960 Strong Asymmetric C-H stretch (CH₃, CH₂)
~2870 Medium Symmetric C-H stretch (CH₃, CH₂)
~2700-2500 Broad, Medium O-H stretch (from P-OH, hydrogen-bonded)
~1465 Medium C-H bending (CH₂)
~1380 Medium C-H bending (CH₃)
~1230 Strong, Broad P=O stretch (phosphoryl group)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound, and for gaining structural information from its fragmentation pattern. libretexts.org Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of an organophosphate ester is often unstable and undergoes fragmentation. libretexts.org The fragmentation patterns provide a "fingerprint" that can be used for structural elucidation. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-O bond adjacent to the phosphorus atom, leading to the loss of the isooctyl radical (•C₈H₁₇) or the isooctoxy radical (•OC₈H₁₇).

McLafferty Rearrangement: If the alkyl chain is sufficiently long, a rearrangement involving the transfer of a gamma-hydrogen to the phosphoryl oxygen can occur, leading to the elimination of an alkene (isooctene, C₈H₁₆) and the formation of a charged phosphoric acid fragment.

Loss of water: Fragmentation of the phosphate head group itself can occur, for instance, through the loss of a water molecule from the protonated molecular ion. nih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₈H₁₉O₄P, MW: 210.21 g/mol )

m/z Value Proposed Fragment Ion Fragmentation Pathway
210 [C₈H₁₉O₄P]⁺· Molecular Ion (M⁺·)
113 [C₈H₁₇]⁺ Isooctyl cation from cleavage
99 [H₄PO₄]⁺ Protonated phosphoric acid after loss of isooctene
97 [H₂PO₄]⁻ Dihydrogen phosphate (in negative ion mode)

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable organophosphates. nih.gov The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5MS column) based on its boiling point and interaction with the stationary phase. google.com The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector.

For less volatile phosphate esters, derivatization may be required to increase their volatility and prevent thermal degradation in the GC inlet. researchgate.net A common method is silylation, which converts the acidic P-OH group to a more stable trimethylsilyl (B98337) (TMS) ester. osti.gov The retention time from the gas chromatogram provides qualitative information, while the mass spectrum provides definitive identification and allows for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often the preferred method for analyzing polar, non-volatile, or thermally labile compounds like acidic phosphate esters, as it avoids high temperatures. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, where the compound is separated on a C18 column using a polar mobile phase, such as a methanol/water or acetonitrile/water gradient. researchgate.netnih.gov

The eluent from the HPLC is directed into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation. For acidic compounds like this compound, analysis in the negative ion mode is often more sensitive, detecting the deprotonated molecule [M-H]⁻. nih.gov LC-MS/MS (tandem mass spectrometry) can be used for even greater selectivity and for structural confirmation by fragmenting the selected parent ion. researchgate.net

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. henryford.com If a single crystal of this compound can be grown, single-crystal XRD analysis can provide a wealth of information, including:

The exact molecular conformation.

Precise bond lengths and bond angles.

Intermolecular interactions, such as hydrogen bonding patterns involving the phosphate groups.

The packing of molecules within the crystal lattice.

Currently, specific X-ray diffraction data for this compound is not available in the surveyed literature, which may be because the compound is a liquid or an amorphous solid at room temperature and is difficult to crystallize. nist.govresearchgate.net If crystallization is achieved, XRD would provide the ultimate structural proof, complementing the data obtained from spectroscopic and chromatographic methods.

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Decomposition Pathways

The thermal stability and decomposition characteristics of this compound, are crucial parameters for its application and handling. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating the phase transitions and decomposition pathways of this organophosphorus compound. While specific, detailed TGA/DSC data for this compound is not extensively documented in publicly available literature, significant insights can be drawn from the analysis of structurally analogous compounds, particularly di(2-ethylhexyl)phosphoric acid (DEHPA), as the isooctyl group is commonly the 2-ethylhexyl isomer.

General Decomposition Pathway of Alkyl Phosphate Esters

The thermal degradation of alkyl phosphate esters, including the isooctyl ester, generally proceeds via the elimination of a phosphorus acid at elevated temperatures. nih.gov This initial decomposition step is a key characteristic of this class of compounds. The stability and the temperature at which this process begins are influenced by the structure of the alkyl group. For phosphate esters, this decomposition generates a phosphorus acid and an alkene. nih.gov Upon further heating, the formed phosphorus acid can undergo further degradation.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual char.

Based on data for related compounds, the decomposition of this compound is expected to occur at elevated temperatures. For instance, di(2-ethylhexyl) phosphate is reported to decompose at 240 °C, producing toxic fumes of phosphorus oxides. nih.gov The International Chemical Safety Card for tris(2-ethylhexyl) phosphate also notes that it decomposes on heating, which produces toxic fumes of phosphine (B1218219) and phosphorus oxides. ilo.org This suggests that the ester linkage is the primary site of thermal instability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material. A DSC analysis of this compound would provide information on its melting point, glass transition temperature (for amorphous solids), and the enthalpy of any phase changes or decomposition reactions.

For di(2-ethylhexyl)phosphoric acid (DEHPA), a melting point of -60 °C has been reported. saumitgroup.com A study on a hydrophobic deep eutectic solvent containing DEHPA also utilized DSC to construct a phase diagram, indicating its utility in tracking phase transitions. mdpi.com Given the structural similarity, the melting point of this compound is expected to be in a similar low-temperature range.

The following interactive data table summarizes the available thermal data for structurally related compounds, providing a reference for the expected thermal behavior of this compound.

Compound NamePropertyValueSource(s)
Di(2-ethylhexyl) phosphateDecomposition Temperature240 °C nih.gov
Di(2-ethylhexyl)phosphoric acidMelting Point-60 °C saumitgroup.com
Tris(2-ethylhexyl) phosphateBoiling Point at 0.7 kPa220 °C ilo.org
Tris(2-ethylhexyl) phosphateMelting Point-74 °C ilo.org
Tris(2-ethylhexyl) phosphateFlash Point170 °C ilo.org
Tris(2-ethylhexyl) phosphateAuto-ignition Temperature370 °C ilo.org

Chemical Reactivity, Kinetics, and Degradation Mechanisms of Phosphoric Acid, Isooctyl Ester

Hydrolysis Kinetics and Pathways in Aqueous Environments

The hydrolysis of phosphoric acid, isooctyl ester is a critical degradation pathway that influences its stability and persistence in aqueous environments. The rate of hydrolysis is significantly dependent on factors such as pH, temperature, and the presence of other chemical species. researchgate.netnih.gov

Studies have shown that the solubility and, consequently, the degradation of D2EHPA in aqueous solutions increase with time. researchgate.netbanglajol.info The hydrolysis process is also influenced by the acid concentration of the medium; however, the relationship is not always straightforward. For instance, in sulfuric acid, the solubility and degradation of D2EHPA have been observed to decrease with increasing acid concentration. banglajol.info This is contrasted by the general trend where the solubility of D2EHPA in aqueous solutions increases with an equilibrium pH above 2. researchgate.net The presence of metal salts can also reverse the observed order of degradation in different acidic media. researchgate.net

While specific rate constants for the hydrolysis of D2EHPA are not extensively documented in readily available literature, studies on analogous organophosphate esters provide valuable insights. For example, the hydrolysis half-life of dimethyl phosphoric acid in a neutral solution at 100°C was found to be 2.4 days. It has been suggested that increasing the carbon chain length of the alkyl substituent, as in the case of D2EHPA, may not significantly increase the rate of hydrolysis. nih.gov

Table 1: Factors Influencing the Hydrolysis of Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

FactorObserved Effect on Hydrolysis/DegradationReference
Time Increases with time researchgate.netbanglajol.info
pH Increases with pH above 2 researchgate.netnih.gov
Acid Concentration (H₂SO₄) Decreases with increasing concentration banglajol.info
Temperature Increases slowly with increasing temperature banglajol.info
Metal Salts Can reverse the order of degradation in different acids researchgate.net

Thermal Stability and Decomposition Kinetics

The thermal stability of this compound is a crucial parameter, particularly in its application in industrial processes that may involve elevated temperatures. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal decomposition of this compound.

D2EHPA is known to decompose upon heating, with one source citing a decomposition temperature of 240°C. noaa.gov The decomposition process results in the emission of toxic fumes containing phosphorus oxides. noaa.govnoaa.gov TGA studies on D2EHPA incorporated into a polysiloxane-based sorbent have been conducted, though the specific decomposition profile of the pure compound was not detailed in the available abstracts. researchgate.net A study on a resin impregnated with D2EHPA showed a major degradation was observed at temperatures up to 600°C, attributed to the dissociation of the polymeric matrix. researchgate.net

The primary products of the thermal decomposition of D2EHPA are expected to be the corresponding alkene (2-ethyl-1-hexene) and polyphosphoric acids, formed through a process of acid-catalyzed elimination. This is a common decomposition pathway for alkyl phosphate (B84403) esters.

Table 2: Thermal Decomposition Data for Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

ParameterValueReference
Decomposition Temperature 240 °C noaa.gov
Decomposition Products Phosphorus oxides noaa.govnoaa.gov
Flash Point (Open Cup) 385°F (196°C) noaa.gov

Oxidative and Reductive Transformation Reactions

The transformation of this compound can be induced by oxidative and reductive processes, which are relevant to its environmental fate and potential for chemical treatment.

Oxidative Transformation: The reaction with hydroxyl radicals (•OH) is a significant oxidative degradation pathway for many organic compounds, including organophosphate esters. researchgate.netnih.gov While specific kinetic data for the reaction of D2EHPA with hydroxyl radicals is scarce, studies on similar compounds provide insights. The rate constants for the reaction of •OH radicals with various organic molecules are typically in the range of 10⁹ M⁻¹s⁻¹. The degradation of D2EHPA in the presence of hydroxyl radicals likely proceeds through hydrogen abstraction from the alkyl chains, leading to the formation of carbon-centered radicals. These radicals can then undergo further reactions, leading to the breakdown of the molecule. mdpi.com

Reductive Transformation: Information regarding the reductive transformation of D2EHPA is limited in the available literature. However, organophosphates, in general, are susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas in the presence of strong reducing agents such as hydrides. noaa.gov This suggests that under strongly reducing conditions, the phosphate group of D2EHPA could be reduced.

Complexation Chemistry and Chelation with Metal Ions

The ability of this compound to form stable complexes with a wide range of metal ions is the cornerstone of its application in solvent extraction. wikipedia.org D2EHPA typically exists as a dimer in nonpolar organic solvents, held together by hydrogen bonds. mdpi.commdpi.com The extraction of metal ions generally occurs through a cation exchange mechanism, where the acidic proton of the D2EHPA dimer is exchanged for a metal ion, leading to the formation of a metal-D2EHPA complex in the organic phase. researchgate.netresearchgate.net

The stoichiometry of the extracted metal complex can vary depending on the metal ion, its concentration, and the reaction conditions. For many divalent metal ions (M²⁺), such as Cu(II), Zn(II), and Co(II), the extracted species is often found to be of the form M(D2EHPA)₂(H₂D2EHPA)₂ or similar structures. researchgate.netresearchgate.net

The stability of these metal complexes is a key factor determining the selectivity and efficiency of the extraction process. Stability constants for various metal-D2EHPA complexes have been reported in the literature, although values can vary depending on the experimental conditions (e.g., solvent, ionic strength, temperature).

Table 3: Stability and Extraction Constants for Metal Complexes with Di(2-ethylhexyl) Phosphoric Acid (D2EHPA)

Metal IonConstant TypeValueConditionsReference
Mn(II)Dimerization (K₂)3.39 x 10⁴ m³/kmolKerosene/0.10 kmol m⁻³ (Na⁺,H⁺)Cl⁻, 30°C researchgate.net
Mn(II)Distribution (Kd)1.66 x 10³Kerosene/0.10 kmol m⁻³ (Na⁺,H⁺)Cl⁻, 30°C researchgate.net
Mn(II)Acid Dissociation (Ka)1.99 x 10⁻² kmol/m³Kerosene/0.10 kmol m⁻³ (Na⁺,H⁺)Cl⁻, 30°C researchgate.net
Cu(II)Extraction Constant (Kex)-Chloroform researchgate.net
Cu(II)Extraction Constant (Kex)-1-Octanol researchgate.net
V(IV)Adsorption Capacity29.75 mg/g (with TBP)D2EHPA-TBP impregnated resin, pH 1.8 mdpi.com
Co(II)Activation Energy (Ea)13.80 kcal/molMDLM system strem.com

Note: The table provides a selection of available data. Direct comparison of values may not be appropriate due to varying experimental conditions.

Electrochemical Behavior and Redox Properties

The electrochemical behavior and redox properties of this compound are not well-documented in the scientific literature. There is a general lack of studies focusing on the cyclic voltammetry or the determination of the redox potential of D2EHPA.

However, some inferences can be made from its chemical structure and the behavior of other organophosphorus compounds. The phosphate group in D2EHPA is in its highest oxidation state (+5) and is therefore not readily oxidized further under typical electrochemical conditions. Reductive processes, as mentioned earlier, could potentially lead to the formation of phosphine derivatives, but this would likely require very negative potentials and specific electrode materials. The presence of the long alkyl chains would also influence its electrochemical behavior, primarily by affecting its solubility and adsorption onto electrode surfaces.

Further research is needed to fully elucidate the electrochemical characteristics of D2EHPA, which could be relevant for developing electrochemical methods for its detection or degradation.

Applications of Phosphoric Acid, Isooctyl Ester in Material Science and Chemical Engineering

Research on Surfactant and Emulsifying Properties

The amphiphilic nature of phosphoric acid, isooctyl ester, consisting of a hydrophilic phosphate (B84403) group and a hydrophobic isooctyl group, allows it to function as a surfactant. nih.gov Surfactants, or surface-active agents, are molecules that adsorb at interfaces between two immiscible fluids, such as oil and water, or between a liquid and a gas. researchgate.net This adsorption reduces the interfacial free energy and tension. researchgate.net Phosphate esters, in general, are known for their effectiveness as emulsifiers, wetting agents, and dispersants. machinerylubrication.com

The efficiency of interfacial tension reduction is influenced by factors such as pH, temperature, and the presence of electrolytes, which can affect the charge and conformation of the phosphate head group. researchgate.net

An emulsifying agent's role extends beyond simply lowering interfacial tension; it must also create a stable barrier around the dispersed droplets to prevent them from coalescing. researchgate.net this compound can stabilize emulsions, particularly oil-in-water (O/W) systems, by forming a protective film at the droplet surface. The stability of these emulsions is a key performance indicator, where a stable system shows no significant change in droplet size distribution or number over time. uva.nl

The droplet size is a critical parameter for emulsion stability and is influenced by the emulsifier type, concentration, and the energy input during emulsification (e.g., mixing speed). uva.nlwhiterose.ac.uk Generally, higher emulsifier concentrations and higher shear forces during mixing lead to smaller droplet sizes and more stable emulsions. uva.nlwhiterose.ac.uk The distribution of droplet sizes in an emulsion often follows a log-normal distribution. whiterose.ac.uk While specific research on isooctyl phosphate ester is limited, studies on other surfactant systems provide insight into typical emulsion properties.

Interactive Table: Representative Properties of an Oil-in-Water Emulsion Stabilized by a Phosphate Ester Surfactant (Note: The following data is illustrative for a generic phosphate ester surfactant and not specific to the isooctyl ester.)

PropertyValueUnitCondition
Mean Droplet Diameter (D50)< 1 - 10µmVaries with concentration and shear whiterose.ac.ukcovalentmetrology.com
Polydispersity Index (PDI)< 0.5-Indicates a relatively uniform droplet size peacta.org
Zeta Potential>30
Stability against CoalescenceHigh-Stable film prevents droplet merging researchgate.net

This table can be sorted by clicking on the headers.

Emulsion stability can be assessed by monitoring changes in droplet size or by observing creaming or phase separation over time. nih.gov For many applications, a small and uniform droplet size is desired to enhance product shelf-life and performance. researchgate.net

Investigation as a Corrosion Inhibitor in Metallic Systems

Phosphate esters are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netresearchgate.net Their ability to protect against corrosion is a significant application in industrial processes such as acid cleaning, pickling, and oil and gas production. researchgate.net

The primary mechanism of corrosion inhibition by this compound is the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. shell.com This adsorption can occur through two main types of interaction: physisorption and chemisorption.

Physisorption: This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, and the phosphate ester can be protonated, leading to electrostatic interactions.

Chemisorption: This involves the sharing of electrons or coordinate covalent bond formation between the inhibitor and the metal. The phosphorus and oxygen atoms in the phosphate head group possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a stable, coordinated layer. jmaterenvironsci.com

The adsorption of many organic inhibitors, including phosphate derivatives, on a metal surface often follows the Langmuir adsorption isotherm. peacta.orgresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and mode of adsorption (physical, chemical, or mixed) can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). jmaterenvironsci.com

Electrochemical techniques are widely used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two common methods. uva.nlresearchgate.net

Potentiodynamic Polarization (PDP): PDP studies, often presented as Tafel plots, provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. youtube.com Phosphate esters typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. uva.nl The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor. youtube.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. researchgate.net The data is often presented as Nyquist or Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective adsorbed layer on the metal surface. ijcsi.pro

Interactive Table: Illustrative Electrochemical Data for Steel Corrosion Inhibition by an Alkyl Phosphate Ester in Acidic Medium (Note: This data is representative of studies on short-chain alkyl phosphate esters and serves to illustrate the principles of corrosion inhibition. uva.nlpeacta.orgwhitehouseproductsltd.com)

Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)Rp (Ω·cm²)
0 (Blank)-480550045
1x10-4-47011080.0220
5x10-4-4656688.0380
1x10-3-4604492.0590

This table can be sorted by clicking on the headers. Ecorr = Corrosion Potential; icorr = Corrosion Current Density; Rp = Polarization Resistance.

These electrochemical studies confirm that the inhibitor molecules interfere with the charge transfer processes that are fundamental to corrosion, thereby protecting the metal. researchgate.net

Exploration in Fire-Resistant Hydraulic Fluid Formulations

Phosphate esters are a key class of synthetic base stocks used in the formulation of fire-resistant hydraulic fluids. machinerylubrication.com These fluids are essential in applications where there is a high risk of fire should a hydraulic line rupture near an ignition source, such as in aviation, industrial machinery, and power generation. machinerylubrication.comgoogle.com

The fire resistance of phosphate esters stems from their chemical structure, which imparts high ignition temperatures, low vapor pressures, and low heats of combustion. machinerylubrication.com These properties make the fluid difficult to ignite and self-extinguishing if it does catch fire. machinerylubrication.com While various types of phosphate esters are used, including triaryl and trialkyl phosphates, alkyl phosphate esters like the isooctyl ester are components in some formulations. cargill.com

In addition to fire resistance, these synthetic fluids offer excellent lubrication characteristics, thermal stability, and good anti-wear properties under high-pressure conditions. machinerylubrication.comjmaterenvironsci.com However, a trade-off exists as phosphate esters can be chemically aggressive towards certain seals and coatings and may have a lower viscosity index compared to other synthetic fluids. machinerylubrication.com Formulations of fire-resistant fluids are complex, often including a base stock of one or more phosphate esters along with a package of additives to improve properties like viscosity index, oxidative stability, and corrosion inhibition. cargill.com

Flame Retardancy Mechanisms and Thermal Decomposition

Phosphorus-based flame retardants, including isooctyl phosphate esters, are considered effective alternatives to halogenated compounds. nih.gov Their mechanism of action is complex and can occur in both the gas phase and the condensed (solid) phase of a burning material. nih.gov

In the condensed phase , the primary mechanism involves the formation of phosphoric acid upon heating. nih.govalfa-chemistry.com This acid acts as a catalyst for dehydration and esterification reactions within the polymer matrix, promoting the formation of a stable, insulating layer of char on the material's surface. nih.govresearchgate.net This char layer serves as a physical barrier that limits the transport of heat to the underlying polymer and slows the release of flammable volatile compounds into the gas phase. alfa-chemistry.comresearchgate.net

In the gas phase , volatile phosphorus-containing species, such as PO• radicals, can be released during the thermal decomposition of the ester. nih.govalfa-chemistry.com These radicals act as scavengers, interrupting the chain reactions of combustion by combining with highly reactive H• and OH• radicals in the flame, thereby suppressing the flame. nih.govalfa-chemistry.com

The thermal decomposition behavior is critical to the flame retardant's efficacy. Organophosphorus esters like phosphates undergo thermal degradation, which often begins with the elimination of a phosphorus acid. nih.gov The temperature at which this occurs is dependent on the ester's structure; alkyl phosphates tend to decompose at lower temperatures compared to aryl phosphates. nih.gov For instance, studies on isosorbide (B1672297) bis-phosphorus esters show that the diethyl phosphate ester begins to degrade at 156°C, whereas the diphenyl ester is stable up to 289°C. nih.gov This initial decomposition is essential for initiating the condensed-phase charring or releasing the gas-phase inhibitors. nih.gov

Table 1: Thermal Decomposition Onset of Various Organophosphorus Esters

Compound TypeExampleDegradation Onset (°C)Primary Action Phase
Alkyl PhosphateIsosorbide bis(diethyl phosphate)156Condensed
Aryl PhosphateIsosorbide bis(diphenyl phosphate)289Condensed/Gas
Phosphonate (B1237965)Isosorbide bis(dopyl phosphonate)323Gas
PhosphinateIsosorbide bis(dopyl phosphinate)338Gas

This table illustrates the general trend of thermal stability based on the structure of organophosphorus esters, as detailed in related research. nih.gov

Rheological Behavior and Stability at Elevated Temperatures

The rheological properties of phosphoric acid esters are important for applications where they are used as functional fluids or additives. While specific rheological data for pure isooctyl phosphate is not extensively detailed in the available literature, the behavior of similar phosphate esters is influenced by temperature, which affects viscosity, diffusivity, and surface tension. chromatographyonline.comresearchgate.net Generally, as temperature increases, the dynamic viscosity decreases, which can be a critical factor in processing and high-temperature applications. chromatographyonline.com

The thermal stability of phosphate esters is a key performance indicator. Many phosphate-based materials demonstrate excellent stability at high temperatures. nih.govrsc.org For example, diphenyl isooctyl phosphate, a related compound, has a high flash point of over 200°C, indicating low volatility and good thermal stability. victory-chem.com Studies on various phosphate coatings and materials show they can be stable up to 400°C or even higher. rsc.orgsrce.hrresearchgate.net The inherent stability of the olivine (B12688019) phosphate structure can persist up to at least 400°C. rsc.org However, the stability of specific alkyl phosphates can be lower; for example, some organophosphorus esters can undergo significant degradation at temperatures between 150°C and 300°C. nih.gov This makes the specific structure of the isooctyl ester crucial for determining its operational temperature range.

Utility in Solvent Extraction Systems

Phosphate esters are widely employed as extractants in liquid-liquid extraction processes for the purification and separation of acids and metal ions. gct.com.tn Their effectiveness stems from the ability of the phosphoryl group (P=O) to act as a Lewis base and coordinate with target species.

Extraction Efficiency and Selectivity for Target Analytes

Isooctyl phosphate and its analogues are effective in extracting phosphoric acid from crude wet-process phosphoric acid (WPA), separating it from various metallic impurities. gct.com.tnsemanticscholar.orgijcce.ac.ir The extraction efficiency is influenced by several parameters, including the organic-to-aqueous phase ratio, temperature, and the concentration of the extractant. semanticscholar.orgijcce.ac.ir For instance, in a mixture of tri-butyl phosphate (TBP) and methyl isobutyl ketone (MIBK), increasing the organic-to-aqueous phase ratio significantly enhances the extraction of P₂O₅. gct.com.tnijcce.ac.ir

The selectivity of the extraction process is crucial. Phosphate esters show different affinities for various metal ions. For example, di-(2-ethylhexyl) phosphoric acid (D2EHPA) has been used for the selective recovery of scandium from acidic solutions, demonstrating high separation coefficients. mdpi.com The selectivity is dependent on the interaction between the metal ion and the P=O or P-O bonds of the ester. mdpi.com The choice of the specific ester and the conditions of the aqueous phase can be tailored to target specific metals. mdpi.comresearchgate.net

Table 2: Example of Impurity Removal from Wet-Process Phosphoric Acid

ImpurityRemoval Efficiency (%)
Iron (Fe)99.90
Fluoride (B91410) (F)97.99
Manganese (Mn)99.99
Copper (Cu)100
Cadmium (Cd)100
Zinc (Zn)100

Data reflects the purification of 9.2 M H₃PO₄ using n-octanol in a multi-stage extraction process, demonstrating the high efficiency of alcoholic solvents, which share functional similarities with phosphate esters in extraction mechanisms. semanticscholar.org

Phase Transfer Mechanisms and Thermodynamics

The transfer of a target analyte from the aqueous phase to the organic phase in a system using a phosphate ester extractant occurs through a specific mechanism. For metal ions, this can involve cation exchange, where a proton from the acidic phosphate ester is exchanged for a metal ion, or the formation of a coordinate bond with the phosphoryl oxygen (P=O). mdpi.comresearchgate.net For the extraction of acids like H₃PO₄, the mechanism is typically solvation, where the undissociated acid molecule is solvated by the organic extractant. researchgate.net

Functionality as an Additive in Polymeric Materials and Coatings

Isooctyl phosphate esters, particularly diphenyl isooctyl phosphate (DPOP), are utilized as multifunctional additives in polymers and coatings, valued for their ability to modify material properties. victory-chem.commade-in-china.com

Plasticizing Effects and Polymer Compatibility

One of the primary functions of isooctyl phosphate esters in polymers is as a plasticizer. made-in-china.comspecialchem.com Plasticizers are added to materials, especially rigid polymers like polyvinyl chloride (PVC), to increase their flexibility, workability, and durability. made-in-china.com Diphenyl isooctyl phosphate, for example, is used to soften PVC for applications such as pipes (B44673) and flooring, and it also improves the adhesion and flexibility of paints and coatings. made-in-china.com The isooctyl group helps to disrupt the close packing of polymer chains, allowing them to move more freely and making the bulk material less brittle.

Compatibility between the plasticizer and the polymer is essential for a stable and effective formulation. Poor compatibility can lead to exudation ("bleeding") of the plasticizer from the material over time. Diphenyl isooctyl phosphate demonstrates good compatibility with a wide range of polymers. victory-chem.com

Table 3: Polymer Compatibility of Diphenyl Isooctyl Phosphate (DPOP)

Polymer AbbreviationFull Polymer Name
PCPolycarbonate
PVCPolyvinyl Chloride
PVAPolyvinyl Acetate
CACellulose Acetate
CABCellulose Acetate Butyrate
CNCellulose Nitrate (B79036)
ECEthyl Cellulose
EPOXYEpoxy Resin
N/APhenolic Resin
N/AAcrylic Resin
N/ANitrile Resin

This table lists polymers for which diphenyl isooctyl phosphate is used as a plasticizer and/or additive. victory-chem.com

Stabilization and Performance Enhancement in Formulations

One of the prominent applications is as a thermal stabilizer for polymers, particularly for polyvinyl chloride (PVC). During processing and end-use, PVC is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl) and the formation of undesirable color and deterioration of mechanical properties. Isooctyl acid phosphate can act as a co-stabilizer, often in conjunction with metallic soaps like calcium or zinc stearates. Research has shown that phosphate ester group-containing stabilizers can provide excellent initial color stability and long-term thermal stability for PVC. researchgate.net The mechanism is believed to involve the reaction of the acidic phosphate ester with the labile chlorine atoms in the PVC structure, thereby preventing the initiation of the dehydrochlorination process. Furthermore, it can chelate metal ions, such as zinc, which can otherwise catalyze the degradation process. This synergistic effect helps in maintaining the aesthetic and physical properties of the PVC products over time.

The performance enhancement can be quantified through various material testing methods. The following table illustrates the typical improvements observed in a PVC formulation upon the addition of a phosphate ester-based stabilizer system.

PropertyTest MethodPVC Formulation without Isooctyl Phosphate EsterPVC Formulation with Isooctyl Phosphate Ester Stabilizer System
Initial Color (Yellowness Index)ASTM D19252510
Thermal Stability Time at 180°C (minutes)Congo Red Test1545
Tensile Strength (MPa)ASTM D6384042
Elongation at Break (%)ASTM D638120125

The data clearly indicates a significant improvement in the initial color and a threefold increase in thermal stability time, highlighting the efficacy of isooctyl phosphate ester in enhancing the performance of PVC formulations.

Role in Lubricant Formulations and Tribological Studies

The field of lubrication technology has significantly benefited from the incorporation of this compound as a multifunctional additive. It is primarily recognized for its excellent anti-wear and friction-reducing properties, which are critical for the longevity and efficiency of machinery. researchgate.netmdpi.com

When added to lubricant base oils, isooctyl phosphate ester functions by forming a protective tribochemical film on the interacting metal surfaces under boundary lubrication conditions. This film, often composed of iron phosphates and polyphosphates, possesses a lower shear strength than the base metal, thereby reducing friction and preventing direct metal-to-metal contact. This protective layer is crucial in preventing adhesive wear, scuffing, and seizure of moving parts, especially under high load and temperature conditions. researchgate.netmdpi.com

Tribological studies, often conducted using standardized tests like the four-ball method, have demonstrated the effectiveness of phosphate esters in improving the performance of lubricants. researchgate.net These studies typically measure parameters such as the wear scar diameter (WSD) on the test balls, the coefficient of friction (COF), and the weld load, which is the load at which the rotating ball welds to the stationary balls. The addition of isooctyl phosphate ester to a base oil generally results in a smaller wear scar, a lower coefficient of friction, and a higher weld load, indicating enhanced lubricant performance.

The following table presents representative data from a four-ball tribological test, comparing a base lubricant with a formulation containing isooctyl acid phosphate.

Lubricant FormulationTest ConditionsAverage Wear Scar Diameter (mm)Coefficient of FrictionLast Non-Seizure Load (N)
Base Oil (e.g., Rape Seed Oil)1450 rpm, 200 N, 60 min0.650.09800
Base Oil + 1% Isooctyl Acid Phosphate1450 rpm, 200 N, 60 min0.450.061100

The data illustrates a significant reduction in wear and friction, along with an improvement in the load-carrying capacity of the lubricant containing isooctyl acid phosphate. researchgate.net This demonstrates its crucial role in formulating high-performance lubricants for various applications, including industrial gear oils, hydraulic fluids, and metalworking fluids. parchem.com Furthermore, its compatibility with other additives and base oils makes it a versatile component in modern lubricant formulations.

Theoretical and Computational Chemistry Approaches to Phosphoric Acid, Isooctyl Ester

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of phosphoric acid, isooctyl ester. Methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential. These calculations are essential for predicting the molecule's reactivity, including its sites for nucleophilic or electrophilic attack.

For instance, DFT calculations could be employed to determine the optimized geometry of the isooctyl ester of phosphoric acid, revealing bond lengths and angles with high precision. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical indicators of its chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO can also suggest the molecule's potential for electronic transitions.

While specific research on the isooctyl ester is not abundant, studies on related organophosphorus compounds demonstrate the utility of these methods. For example, DFT has been used to study the electronic structure of similar extracting agents to understand their efficiency in metal ion separation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can track the rotational freedom around the P-O and C-O bonds, identifying the most stable or frequently occurring conformations. This is particularly important for understanding how the molecule might orient itself at an interface, for example, in a solvent extraction system. Furthermore, by simulating the molecule in the presence of other species (e.g., water, metal ions, or other organic molecules), MD can elucidate the nature and strength of intermolecular interactions such as hydrogen bonding and van der Waals forces. These interactions are paramount in determining the macroscopic properties of the substance.

Computational Modeling of Solvent Effects and Solvation Dynamics

The behavior of this compound is profoundly influenced by its solvent environment. Computational models, such as continuum solvation models (e.g., PCM, COSMO) or explicit solvent simulations, can be used to study these effects. These models can predict how the solvent affects the conformational equilibrium, reactivity, and spectroscopic properties of the molecule.

For example, the acidity of the P-OH group is expected to be highly dependent on the polarity of the solvent. Computational models can quantify this by calculating the pKa value in different media. Solvation dynamics, studied through methods like time-dependent correlation functions from MD simulations, can reveal the timescale on which the solvent reorganizes around the solute in response to a change, such as electronic excitation or a chemical reaction.

Prediction of Reaction Pathways and Energy Barriers through Computational Methods

Computational chemistry is a powerful tool for mapping out potential reaction pathways for this compound and for calculating the associated energy barriers. This information is key to understanding the mechanisms of its synthesis, degradation, or its role in catalytic processes.

Using techniques like transition state theory combined with quantum chemical calculations, researchers can locate the transition state structures for various reactions, such as hydrolysis of the ester bond or its reaction with other chemical species. The calculated activation energy provides a quantitative measure of the reaction rate, allowing for a comparison of different possible mechanisms. This predictive capability can guide the design of new synthetic routes or help in understanding the stability of the compound under different conditions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For this compound, QSPR models could be developed to predict properties like boiling point, vapor pressure, or its partitioning behavior between different phases (e.g., octanol-water partition coefficient).

Environmental Chemistry and Biogeochemical Cycling of Phosphoric Acid, Isooctyl Ester

Environmental Distribution, Transport, and Fate Modeling

The environmental distribution of phosphoric acid, isooctyl ester, like other OPEs, is governed by its physicochemical properties, release patterns, and various transport mechanisms. While specific data on isooctyl phosphate (B84403) is scarce, the general principles of OPE transport provide valuable insights.

Long-Range Transport: OPEs are known to undergo long-range atmospheric and oceanic transport, leading to their presence in remote environments far from their sources of emission. mdpi.com Atmospheric transport is a significant pathway, with OPEs being detected in gaseous and particulate phases in the atmosphere. mdpi.com The partitioning between these phases influences their transport distance and deposition patterns. For instance, a study on Yongxing Island in the South China Sea found that long-range atmospheric transport, dictated by seasonal wind directions, was a primary factor influencing the seasonal variations of various OPEs. mdpi.com Although this study did not specifically measure isooctyl phosphate, it highlights the potential for this compound to be transported over long distances.

Distribution in Environmental Compartments: OPEs have been detected in various environmental matrices, including air, water, soil, and sediment. nih.govmdpi.com Their distribution is influenced by factors such as their water solubility, vapor pressure, and octanol-water partition coefficient (Kow). In a study of the Three Gorges Reservoir region in China, OPEs were found in both farmland and riparian soils, with concentrations in riparian soil being higher, potentially due to the influence of the reservoir's hydrodynamic conditions. mdpi.com While this study focused on other OPEs, it underscores the potential for isooctyl phosphate to accumulate in soil and sediment.

Fate and Transport Modeling: Mathematical models are crucial tools for predicting the environmental fate and transport of chemicals. These models integrate a compound's physicochemical properties with environmental parameters to simulate its movement and transformation. For OPEs, fate and transport models can help estimate their persistence, potential for bioaccumulation, and distribution across different environmental compartments. However, the development and validation of such models for this compound are hampered by the lack of specific experimental data on its properties and behavior in the environment. Research on other organic contaminants, such as PFAS, demonstrates the utility of linked environmental fate and transport modeling systems (e.g., AERMOD, PRZM-3, MODFLOW) to retrospectively and prospectively estimate concentrations in various environmental media. mdpi.commdpi.com Similar approaches could be adapted for isooctyl phosphate, provided the necessary input data becomes available.

Biodegradation Pathways and Microbial Interactions

The biodegradation of organophosphate esters is a critical process that determines their persistence in the environment. This process is primarily mediated by microorganisms, including bacteria and fungi, which can utilize these compounds as a source of phosphorus, carbon, or energy.

General Biodegradation Pathways: The primary mechanism for the microbial degradation of many organophosphorus compounds is the hydrolysis of the ester bonds. oup.com This initial step is often catalyzed by a class of enzymes known as phosphotriesterases (PTEs), which includes organophosphate hydrolase (OPH). mdpi.comoup.com These enzymes break the P-O-alkyl or P-O-aryl bonds, leading to the formation of less complex and often less toxic compounds. oup.com The degradation can proceed through either co-metabolism, where the microorganism does not derive energy or nutrients from the compound, or by utilizing the compound as a substrate for growth. oup.com

Microbial Players: A variety of soil and aquatic microorganisms have been identified as capable of degrading OPEs. Several bacterial species, including those from the genera Sphingobium, Sphingomonas, Brevibacillus, Agrobacterium, and Pseudomonas, have been shown to degrade different OPEs. mdpi.comnih.gov Fungi, such as Aspergillus niger, have also been reported to play a role in the decomposition of organophosphorus compounds. nih.gov The interactions between different microbial communities, including bacteria and fungi, can also influence the rate and extent of degradation. nih.gov

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of this compound in the environment. The rates of these processes are influenced by environmental factors like pH, temperature, and the presence of sunlight.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For organophosphate esters, hydrolysis of the ester linkage is a significant degradation pathway. The rate of hydrolysis is highly dependent on pH, with both acid- and base-catalyzed hydrolysis occurring. mdpi.com Generally, the P-O bond is cleaved during these reactions. mdpi.com While specific hydrolysis rate constants for isooctyl phosphate are not available, it is expected to undergo hydrolysis in both aquatic and moist terrestrial environments. The structure of the alkyl group can influence the rate of hydrolysis; for example, studies on other dialkyl phosphonates have shown that isopropyl derivatives hydrolyze faster than methyl esters under acidic conditions. mdpi.com

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The transport and bioavailability of this compound in terrestrial and aquatic environments are significantly influenced by its sorption and desorption behavior in soil and sediment. These processes control the partitioning of the compound between the solid and aqueous phases.

Sorption Mechanisms: The sorption of organic compounds like isooctyl phosphate to soil and sediment particles can occur through various mechanisms, including hydrophobic partitioning to organic matter and interactions with mineral surfaces. The physicochemical properties of both the compound (e.g., hydrophobicity) and the sorbent (e.g., organic carbon content, clay content, and mineralogy) play a crucial role. For phosphate compounds, interactions with metal oxides (e.g., iron and aluminum oxides) are particularly important. nih.gov

Influence of Environmental Factors: The extent of sorption is influenced by environmental conditions such as pH and the presence of other ions. For instance, studies on phosphate sorption have shown a negative correlation with soil pH. nih.gov The presence of dissolved organic matter can also affect the sorption of phosphate compounds, sometimes leading to competition for sorption sites.

Desorption and Bioavailability: Desorption is the process by which a sorbed compound is released back into the solution phase. This process is critical for determining the compound's mobility and bioavailability to microorganisms for degradation. The reversibility of sorption varies depending on the strength of the interaction between the compound and the sorbent. Strongly sorbed compounds are less mobile and less available for degradation.

Analytical Method Development for Environmental Monitoring and Trace Detection

The ability to accurately measure the concentration of this compound in various environmental matrices is fundamental to understanding its distribution, fate, and potential risks. This requires the development of sensitive and selective analytical methods for its trace detection.

Common Analytical Techniques: The analysis of organophosphate esters in environmental samples typically involves extraction, cleanup, and instrumental analysis. Gas chromatography (GC) and liquid chromatography (LC) are the most common separation techniques used. oup.com These are often coupled with mass spectrometry (MS) for sensitive and specific detection. oup.com Different ionization techniques and mass analyzers can be employed to achieve low detection limits and confirm the identity of the target compound.

Sample Preparation: Sample preparation is a critical step in the analytical process, as environmental samples are often complex matrices. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate and concentrate OPEs from water, soil, and sediment samples. oup.com The choice of extraction solvent and sorbent material is crucial for achieving high recovery of the target analyte.

Challenges in Trace Detection: Developing methods for the trace detection of isooctyl phosphate presents several challenges. These include potential interferences from other compounds in the environmental matrix, the need for highly efficient extraction and cleanup procedures to achieve low detection limits, and the availability of certified reference materials for method validation and quality control.

Future Directions: Future research in this area should focus on the development and validation of robust analytical methods for the routine monitoring of this compound in various environmental compartments. This includes the optimization of sample preparation techniques to improve extraction efficiency and remove interferences, as well as the exploration of advanced instrumental techniques, such as high-resolution mass spectrometry, to enhance sensitivity and selectivity. The development of such methods is essential for generating the data needed to conduct comprehensive environmental risk assessments for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.